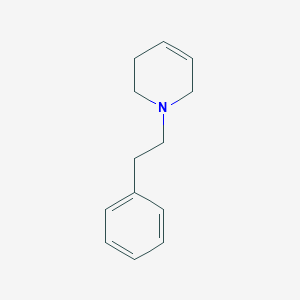

1-Phenethyl-1,2,3,6-tetrahydropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenethyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C13H17N It is a derivative of tetrahydropyridine, characterized by the presence of a phenethyl group attached to the nitrogen atom

Mechanism of Action

Target of Action

Related compounds are known to interact with various receptors and enzymes in the central nervous system .

Mode of Action

1-Phenethyl-1,2,3,6-tetrahydropyridine undergoes an intramolecular Friedel–Crafts reaction in a trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .

Biochemical Pathways

Related compounds are known to affect various biochemical pathways, including those involved in the metabolism of neuroactive and vasoactive amines in the central nervous system and peripheral tissues .

Result of Action

Related compounds are known to cause various effects, including inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress .

Action Environment

The reaction of this compound with trifluoromethanesulfonic acid suggests that the chemical environment can significantly influence the compound’s reactions .

Biochemical Analysis

Biochemical Properties

1-Phenethyl-1,2,3,6-tetrahydropyridine undergoes intramolecular Friedel–Crafts reaction in trifluoromethanesulfonic acid medium, resulting in the formation of azatricyclic structures . The direction of this reaction depends on the position of the substituent relative to the multiple bond in tetrahydropyridine .

Cellular Effects

It’s structurally similar compound, 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), is known to cause oxidative stress and destroy dopaminergic neurons in substantia nigra pars compacta, which is widely used to create animal models of Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethyl-1,2,3,6-tetrahydropyridine can be synthesized through the reduction of 1-phenethylpyridinium bromides. The starting materials, 1-phenethylpyridinium bromides, are obtained by quaternization reactions of pyridine and its analogs with phenethyl bromide . The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur at the phenethyl group or the tetrahydropyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted tetrahydropyridine and phenethyl derivatives.

Scientific Research Applications

1-Phenethyl-1,2,3,6-tetrahydropyridine has diverse applications in scientific research:

Biology: This compound is used in the study of enzyme interactions and metabolic pathways.

Industry: It is utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

1-Phenethyl-1,2,3,6-tetrahydropyridine can be compared with other similar compounds such as:

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.

4-Phenyl-1,2,3,6-tetrahydropyridine: Similar in structure but differs in the position of the phenyl group.

Uniqueness: this compound is unique due to its specific structural configuration, which allows for diverse chemical transformations and applications in various fields of research and industry.

Properties

IUPAC Name |

1-(2-phenylethyl)-3,6-dihydro-2H-pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-3-7-13(8-4-1)9-12-14-10-5-2-6-11-14/h1-5,7-8H,6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIOOFSFSYIFVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC=C1)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d]thiazol-2-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)azetidine-3-carboxamide](/img/structure/B2715494.png)

![1-(3-methoxybenzenesulfonyl)-4-[(2-methyl-1H-imidazol-1-yl)methyl]piperidine](/img/structure/B2715495.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(m-tolyl)acetate](/img/structure/B2715497.png)

![N-[[4-(2-Oxoimidazolidin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2715498.png)

![2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2715506.png)

![4-[4-Chloro-3-(trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2715510.png)

![4-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]acetamido}benzoic acid](/img/structure/B2715511.png)

![4-acetyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}benzene-1-sulfonamide](/img/structure/B2715516.png)